molecular formula C22H30N2O4S B11298407 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

Cat. No.: B11298407
M. Wt: 418.6 g/mol
InChI Key: OMQLEJCQFXSDKE-UHFFFAOYSA-N
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Description

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenyl sulfonyl group, and a dimethyl pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the cyclopentyl group, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of a suitable diketone with an amine under acidic conditions.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Methoxyphenyl Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide
  • N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}ethanamide

Uniqueness

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C22H30N2O4S/c1-5-8-20(25)23-22-21(15(2)16(3)24(22)17-9-6-7-10-17)29(26,27)19-13-11-18(28-4)12-14-19/h11-14,17H,5-10H2,1-4H3,(H,23,25)

InChI Key

OMQLEJCQFXSDKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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